molecular formula C13H11FN2O3S B2835832 2-fluoro-N-(4-sulfamoylphenyl)benzamide CAS No. 363-31-5

2-fluoro-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2835832
CAS No.: 363-31-5
M. Wt: 294.3
InChI Key: BAZMTMFDJLMFKM-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-sulfamoylphenyl)benzamide is a chemical compound with the molecular formula C13H11FN2O3S It is a derivative of benzenesulfonamide and is characterized by the presence of a fluorine atom and a sulfamoyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-aminobenzenesulfonamide under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-sulfamoylphenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of this compound.

    Oxidation and Reduction Reactions: The products vary depending on the specific reaction conditions and reagents used.

    Hydrolysis: The major products are 2-fluorobenzoic acid and 4-aminobenzenesulfonamide.

Scientific Research Applications

2-fluoro-N-(4-sulfamoylphenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cellular processes. The sulfamoyl group is known to interact with the active sites of enzymes, potentially leading to the inhibition of their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(4-sulfamoylbenzyl)benzamide
  • 4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Comparison

Compared to similar compounds, 2-fluoro-N-(4-sulfamoylphenyl)benzamide is unique due to the specific positioning of the fluorine atom and the sulfamoyl group on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3S/c14-12-4-2-1-3-11(12)13(17)16-9-5-7-10(8-6-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZMTMFDJLMFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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